Cas no 577691-68-0 (Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate)

メチル6-アミノ-5-ブロモ-3-クロロピリジン-2-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。5位の臭素と3位の塩素という二つのハロゲン置換基を有し、さらに6位のアミノ基と2位のエステル基が反応性の多様性を提供します。この分子構造により、選択的なクロスカップリング反応や求核置換反応が可能となり、複雑なヘテロ環化合物の合成において優れたビルディングブロックとして機能します。特に、医薬品開発における中間体としての利用価値が高く、結晶性が良好なため精製工程が容易である点が特長です。

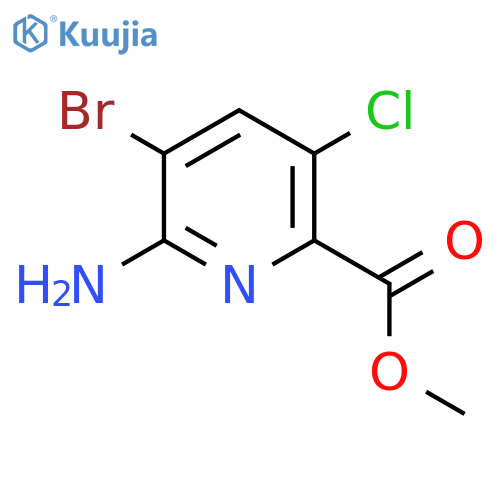

577691-68-0 structure

商品名:Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-amino-5-bromo-3-chloropicolinate

- D74353

- DA-42040

- SCHEMBL3247954

- 577691-68-0

- Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate

- SB55250

- Methyl6-amino-5-bromo-3-chloropyridine-2-carboxylate

- WRVXVTUGOFOAIW-UHFFFAOYSA-N

- CS-0081632

- BS-29089

-

- インチ: InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)

- InChIKey: WRVXVTUGOFOAIW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NC(=C(C=C1Cl)Br)N

計算された属性

- せいみつぶんしりょう: 263.93012g/mol

- どういたいしつりょう: 263.93012g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M328610-500mg |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 500mg |

$161.00 | 2023-05-17 | ||

| A2B Chem LLC | AG75321-1g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 98% | 1g |

$97.00 | 2024-04-19 | |

| Crysdot LLC | CD11101207-5g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 95+% | 5g |

$696 | 2024-07-18 | |

| TRC | M328610-250mg |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Chemenu | CM366517-1g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 95% | 1g |

$112 | 2022-06-10 | |

| TRC | M328610-100mg |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 100mg |

$64.00 | 2023-05-17 | ||

| TRC | M328610-1g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 1g |

$224.00 | 2023-05-17 | ||

| Chemenu | CM366517-5g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 95% | 5g |

$444 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152272-1g |

Methyl 6-amino-5-bromo-3-chloropicolinate |

577691-68-0 | 98% | 1g |

¥1013.00 | 2024-05-08 | |

| A2B Chem LLC | AG75321-5g |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate |

577691-68-0 | 98% | 5g |

$358.00 | 2024-04-19 |

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

577691-68-0 (Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量